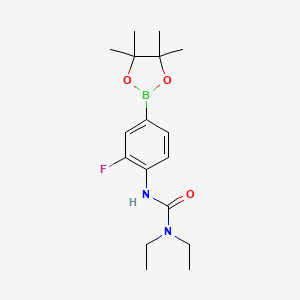

1,1-Diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

描述

属性

IUPAC Name |

1,1-diethyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BFN2O3/c1-7-21(8-2)15(22)20-14-10-9-12(11-13(14)19)18-23-16(3,4)17(5,6)24-18/h9-11H,7-8H2,1-6H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIMERSBNJVAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N(CC)CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Route Overview

The synthesis generally involves the following key steps:

- Formation of the substituted arylboronate ester intermediate

- Introduction of the urea moiety with diethyl substitution

- Incorporation of the fluorine substituent on the aromatic ring

The compound’s molecular formula is C17H26BFN2O3 with a molecular weight of approximately 336.21 g/mol.

Detailed Preparation Methodology

Preparation of the Arylboronate Ester Intermediate

- The starting point is typically a halogenated or substituted aryl precursor, such as a fluoro-substituted bromobenzene derivative.

- A common approach is the borylation of aryl halides using bis(pinacolato)diboron under palladium-catalyzed conditions to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group on the aromatic ring.

- This step yields the arylboronate ester intermediate, which is crucial for subsequent coupling and functionalization steps.

Urea Formation via Amination and Carbamoylation

- The urea moiety is introduced by reacting an appropriate amine with an isocyanate or carbamoyl chloride derivative.

- For 1,1-diethyl substitution on the urea nitrogen, diethylamine is reacted with an aryl isocyanate intermediate.

- Alternatively, the amine precursor can be synthesized by reductive amination or amide formation routes, followed by carbamoylation to yield the diethyl-substituted urea.

- Reaction conditions typically involve mild temperatures (20–65 °C) and solvents such as tetrahydrofuran (THF) or ethyl acetate (EtOAc).

Incorporation of the Fluorine Substituent

- The fluorine atom is generally introduced via the use of fluoro-substituted starting materials (e.g., 2-fluoro-4-bromobenzene).

- The fluorine remains intact through the borylation and urea formation steps, requiring careful control of reaction conditions to avoid dehalogenation or substitution side reactions.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Fluoro-4-bromoaniline + bis(pinacolato)diboron, Pd catalyst, base | Pd-catalyzed borylation to form 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate | Arylboronate ester intermediate |

| 2 | Intermediate + diethylcarbamoyl chloride or diethylamine + isocyanate | Urea formation via nucleophilic substitution or carbamoylation | 1,1-Diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |

| 3 | Purification by chromatography or recrystallization | Removal of impurities and isolation of pure compound | Final product with purity ≥98% |

Reaction Conditions and Yields

- Typical reaction temperatures range from ambient (20 °C) to moderate heating (up to 65 °C).

- Solvents used include ethyl acetate, tetrahydrofuran, and toluene.

- Catalysts: Palladium complexes such as Pd(dppf)Cl2 are common for borylation.

- Bases: Potassium acetate or carbonate are frequently employed.

- Yields reported for similar boronate ester urea compounds range from 60% to 85% depending on scale and purification.

Quality Control and Characterization

- Purity is generally confirmed by HPLC or GC-MS, with commercial samples achieving ≥98% purity.

- Structural confirmation is done by NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy.

- The compound’s stability and solubility profiles are evaluated to optimize stock solution preparation, often using DMSO and co-solvents like PEG300 or Tween 80 for formulation.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C17H26BFN2O3 |

| Molecular Weight | 336.21 g/mol |

| Key Intermediate | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl boronate ester |

| Catalysts | Pd(dppf)Cl2 or similar Pd complexes |

| Solvents | THF, EtOAc, toluene |

| Temperature Range | 20–65 °C |

| Purity Achieved | ≥98% |

| Typical Yield | 60–85% |

| Characterization Methods | NMR, MS, HPLC, IR |

Research Findings and Industrial Relevance

- The compound is synthesized primarily for use in Suzuki-Miyaura coupling reactions, pharmaceutical intermediate synthesis, and functional material development.

- Custom synthesis services provide flexible scale-up from grams to kilograms, ensuring batch-to-batch consistency with full analytical documentation.

- The presence of the boronate ester enables efficient cross-coupling, while the fluoro substituent enhances biological activity and metabolic stability in drug discovery contexts.

科学研究应用

Chemical Properties and Structure

The compound features a diethyl urea moiety attached to a fluorophenyl group and a boron-containing dioxaborolane unit. The presence of the fluorine atom enhances its electronic properties, making it suitable for various chemical reactions. The structural formula can be represented as follows:

Anticancer Activity

Research has indicated that compounds similar to 1,1-diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea may exhibit anticancer properties. The urea moiety is known to interact with biological targets involved in cancer cell proliferation. Studies have shown that modifications of urea derivatives can lead to enhanced selectivity towards cancer cells while minimizing toxicity towards normal cells.

Inhibition of Enzymatic Activity

The compound has potential as an inhibitor of specific enzymes that play crucial roles in cancer metabolism. The incorporation of the dioxaborolane unit may enhance binding affinity to target enzymes due to its ability to form stable complexes.

Reagent for Cross-Coupling Reactions

The boron-containing dioxaborolane structure makes this compound an excellent candidate for use in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds.

Synthesis of Fluorinated Compounds

The presence of the fluorine atom allows for the selective introduction of fluorinated groups into organic molecules. This is particularly valuable in drug development where fluorinated compounds often exhibit improved pharmacokinetic properties.

Development of Functional Materials

The unique properties of this compound make it suitable for the development of advanced materials such as sensors and catalysts. Its ability to form stable complexes with various metals can be exploited in catalysis.

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored functionalities. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Compound Development

A study published in Journal of Medicinal Chemistry explored a series of urea derivatives where this compound was identified as a lead compound due to its selective cytotoxicity against breast cancer cell lines. The study highlighted structure-activity relationships that could guide further optimization.

Case Study 2: Cross-Coupling Efficiency

Research conducted at a leading university demonstrated that this compound significantly improved yields in Suzuki coupling reactions compared to traditional boron reagents. The findings suggest its utility in synthesizing complex organic molecules efficiently.

作用机制

The mechanism by which 1,1-Diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The following table compares structural features, synthetic routes, and applications of the target compound with analogous urea derivatives containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group:

Key Observations:

Urea Substituents: Diethyl groups confer greater lipophilicity than methyl or isopropyl analogs (e.g., 877134-77-5 ), impacting membrane permeability and bioavailability.

Synthetic Routes: Most compounds are synthesized via palladium-catalyzed Suzuki-Miyaura coupling (e.g., biaryl formation in ) or urea formation from aryl isocyanates and boronic ester-containing amines (e.g., ). The target compound’s 2-fluoro-4-boronophenyl moiety may derive from intermediates like N-(2-fluoro-4-boronophenyl)acetamide .

Biological Activity: Compounds with tert-butyl (6.56 ) or halogenated aryl groups (e.g., 1400225-67-3 ) show promise in targeting tubulin or kinases, suggesting the target compound may share similar therapeutic niches. Bis-boronic derivatives (e.g., 1073353-72-6 ) are explored for non-biological applications, such as materials science.

Research Findings and Data

Reactivity in Cross-Coupling Reactions

- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group facilitates Suzuki-Miyaura reactions with aryl halides under mild conditions (60–80°C, Pd(PPh₃)₄ catalyst) .

- Fluorine substitution at the ortho position (as in the target compound) may sterically hinder coupling efficiency compared to para-substituted analogs but improves stability against protodeboronation .

Pharmacological Potential

- Urea-based boronic esters are recurrent in kinase inhibitor development (e.g., UNC2025 targets Mer/Flt3 kinases ). The target compound’s diethylurea group mimics ATP-binding motifs in kinase active sites.

- Tubulin-targeting analogs (e.g., 6.56 ) achieve IC₅₀ values in the nanomolar range, suggesting the fluorinated derivative could exhibit enhanced potency.

Physicochemical Properties

- LogP : Diethylurea substitution increases logP (~3.5 estimated) compared to dimethyl (~2.1) or isopropyl (~2.8) analogs, favoring blood-brain barrier penetration.

- Solubility : Boronic esters generally exhibit low aqueous solubility, necessitating formulation strategies (e.g., prodrugs or PEGylation) .

生物活性

1,1-Diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 2246551-83-5) is a phenyl urea derivative that has attracted attention for its potential biological activities. This compound is primarily investigated for its role as an inhibitor of specific enzymes and its effects on various cancer cell lines.

Chemical Structure

The compound features a unique structure that includes a diethyl urea moiety and a fluorinated phenyl group with a boron-containing substituent. This structural complexity may contribute to its biological activity.

Enzyme Inhibition

Recent studies have highlighted the potential of phenyl urea derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression. For instance, related compounds have shown IC50 values ranging from 0.1 to 0.6 µM against IDO1 without affecting tryptophan 2,3-dioxygenase (TDO) activity . The inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is crucial for T cell function.

Anti-Cancer Activity

The anti-tumor efficacy of phenyl urea derivatives has been evaluated in various models. For example, one study reported that a related compound demonstrated significant tumor growth inhibition (TGI) in xenograft models when administered at doses of 15 mg/kg and 30 mg/kg . The pharmacokinetic profile indicated moderate plasma clearance and high oral bioavailability, suggesting favorable absorption characteristics.

Case Studies and Findings

| Study | Compound | Target | IC50 (µM) | TGI (%) | Administration |

|---|---|---|---|---|---|

| Study 1 | i12 | IDO1 | 0.1 - 0.6 | 40.5 | Oral, 15 mg/kg |

| Study 2 | i12 | TDO | Not active | 34.3 | Oral, 30 mg/kg |

The mechanism by which this compound exerts its biological effects is likely linked to its ability to bind to IDO1 and possibly other molecular targets involved in cancer metabolism and immune evasion. Molecular docking studies have been used to predict binding modes that facilitate enzyme inhibition .

Pharmacokinetics

Pharmacokinetic studies reveal that compounds similar to this compound exhibit moderate plasma clearance rates and acceptable half-lives in vivo. The oral bioavailability is notably high (87.4% reported for similar compounds), indicating that these compounds can be effectively delivered through oral routes .

常见问题

Basic Questions

Q. What are the standard synthetic routes for preparing 1,1-diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?

- Methodology :

- The synthesis typically involves reacting 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate with diethylamine under inert conditions.

- Key steps :

Use anhydrous solvents (e.g., dichloromethane or toluene) to minimize hydrolysis of the boronic ester .

Add triethylamine or another base to neutralize HCl byproduct .

Monitor reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How is this compound characterized to confirm structural integrity and purity?

- Analytical techniques :

- NMR spectroscopy : , , , and NMR to verify substituents and boronic ester integrity .

- HPLC-MS : Quantify purity (>95%) and confirm molecular ion peaks .

- Elemental analysis : Validate empirical formula (C, H, N, B, F content) .

- Crystallography : Single-crystal X-ray diffraction (if crystalline) to resolve stereoelectronic effects, as seen in related dioxaborolane structures .

Q. What are the primary chemical reactions involving the dioxaborolane moiety in this compound?

- Suzuki-Miyaura cross-coupling :

- React with aryl halides (e.g., bromobenzene) using Pd(PPh) catalyst, KCO base, in DMF/HO (3:1) at 80°C .

- Monitor boronic ester hydrolysis by NMR to ensure stability during coupling .

- Hydrolysis :

- Under acidic (HCl/THF) or basic (NaOH/MeOH) conditions, the dioxaborolane converts to boronic acid, enabling further functionalization .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized for this boronic ester?

- Experimental design :

- Catalyst screening : Test Pd(OAc), PdCl(dppf), or SPhos ligands to improve yield .

- Solvent optimization : Compare DMF, THF, and toluene for reaction rate and byproduct formation.

- Kinetic studies : Use in situ NMR to track aryl fluoride intermediates .

Q. What computational methods are suitable for predicting this compound’s reactivity or binding interactions?

- Density Functional Theory (DFT) :

- Model transition states for boronic ester hydrolysis or cross-coupling mechanisms (e.g., B3LYP/6-31G*) .

- Molecular docking :

- Screen against protein targets (e.g., kinases) using AutoDock Vina to hypothesize bioactivity, guided by structural analogs with GI values .

Q. How can researchers evaluate the biological activity of this compound in cancer models?

- In vitro assays :

- MTT assay : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation and IC determination .

- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms.

- Comparative analysis :

- Compare activity to analogs (e.g., fluorinated benzothiazole ureas) using published GI tables to identify structure-activity trends .

Q. What strategies resolve contradictory data in stability studies under varying pH conditions?

- Controlled experiments :

- Hydrolytic stability : Incubate compound in buffers (pH 2–12) and analyze degradation via HPLC-MS .

- Statistical validation : Apply ANOVA to compare degradation rates across pH levels (n ≥ 3 replicates) .

- Mechanistic analysis :

- Use NMR to distinguish boronic ester vs. acid forms and correlate with pH-dependent reactivity .

Q. How should researchers design studies to investigate unexpected byproducts during synthesis?

- Hypothesis-driven approach :

- Byproduct identification : Isolate impurities via prep-HPLC and characterize via HRMS/NMR .

- Reaction monitoring : Use in situ IR spectroscopy to detect intermediates (e.g., isocyanate dimerization) .

- Theoretical alignment :

- Revisit reaction mechanisms (e.g., Curtius rearrangement) to explain anomalies, guided by prior urea synthesis literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。